molecular formula C19H22N2O2S B10963122 2-[(2-Phenylacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

2-[(2-Phenylacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B10963122
M. Wt: 342.5 g/mol
InChI Key: MHSNGOSHLRCDJB-UHFFFAOYSA-N
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Description

2-[(2-Phenylacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Phenylacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a phenylacetyl derivative with a suitable amine, followed by cyclization and functional group modifications to introduce the thiophene ring. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Phenylacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives. These products can be further utilized in different applications, depending on their chemical and biological properties .

Scientific Research Applications

2-[(2-Phenylacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-Phenylacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced levels of pro-inflammatory cytokines or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(2-Phenylacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide include other thiophene derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique structural features, which may confer distinct biological activities and chemical reactivity. Its hexahydrocycloocta[b]thiophene ring system provides a unique scaffold for the development of novel therapeutic agents and advanced materials .

Properties

Molecular Formula

C19H22N2O2S

Molecular Weight

342.5 g/mol

IUPAC Name

2-[(2-phenylacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

InChI

InChI=1S/C19H22N2O2S/c20-18(23)17-14-10-6-1-2-7-11-15(14)24-19(17)21-16(22)12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H2,20,23)(H,21,22)

InChI Key

MHSNGOSHLRCDJB-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)CC3=CC=CC=C3)C(=O)N

Origin of Product

United States

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